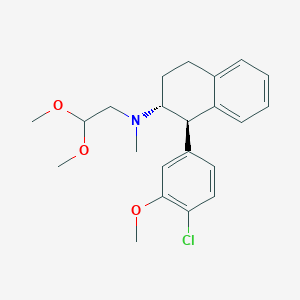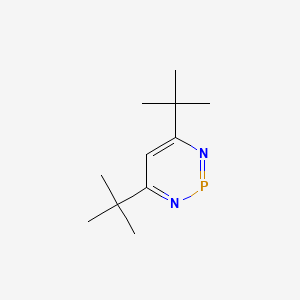
Ethanethioic acid, chlorodifluoro-, S-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioic acid, chlorodifluoro-, S-phenyl ester is a chemical compound with the molecular formula C8H5ClF2OS and a molecular weight of 222.64 g/mol . This compound is known for its unique chemical structure, which includes a chlorodifluoro group and a phenyl ester group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of ethanethioic acid, chlorodifluoro-, S-phenyl ester typically involves the reaction of ethanethioic acid with chlorodifluoro compounds in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
Ethanethioic acid, chlorodifluoro-, S-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds using reducing agents like lithium aluminum hydride.
Substitution: The chlorodifluoro group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethanethioic acid, chlorodifluoro-, S-phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which ethanethioic acid, chlorodifluoro-, S-phenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorodifluoro group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ester group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Ethanethioic acid, chlorodifluoro-, S-phenyl ester can be compared with other similar compounds, such as:
Ethanethioic acid, S-phenyl ester: This compound lacks the chlorodifluoro group and has different reactivity and applications.
Ethanethioic acid, 2-chloro-2,2-difluoro-, S-phenyl ester: This compound has a similar structure but with additional chlorine and fluorine atoms, which can alter its chemical properties and reactivity
Properties
CAS No. |
169199-35-3 |
|---|---|
Molecular Formula |
C8H5ClF2OS |
Molecular Weight |
222.64 g/mol |
IUPAC Name |
S-phenyl 2-chloro-2,2-difluoroethanethioate |
InChI |
InChI=1S/C8H5ClF2OS/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H |
InChI Key |
DXYLRXFTZGAFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)




![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)

